2-Fluoroacetophenone
Overview
Description
2-Fluoroacetophenone is an organic compound with the molecular formula C8H7FO. It belongs to the class of aromatic ketones and is widely used in various fields of research and industry . It is a yellowish liquid that is insoluble in water but soluble in most organic solvents such as ethanol and ether .
Synthesis Analysis
This compound can be synthesized by various methods including Friedel-Crafts acylation of acetophenone with a fluorine-containing acid chloride . Another method involves the electrophilic fluorination of appropriate phenacyl Meldrum’s acid substrates using Selectfluor . The reaction with water, ethanol, Grignard, and alkynyllithium reagents gives rise to the corresponding fluoro-acetophenone .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carbonyl group (C=O) and a fluorine atom. The molecular weight is 138.14 g/mol . The InChI key is QMATYTFXDIWACW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reaction performance of this compound is similar to that of benzene, which can undergo substitution, addition, condensation, oxidation, reduction, and other reactions . It has been used as a starting reagent in the synthesis of ascididemin .Physical and Chemical Properties Analysis
This compound is a yellowish liquid with a melting point of -11°C and boiling point of 194°C . It has a density of 1.218 g/cm³ and a refractive index of 1.52 . It is soluble in organic solvents but insoluble in water .Scientific Research Applications
Polymer-Supported Reagents and NMR Couplings
2-Fluoroacetophenone is used in undergraduate organic laboratory curricula to demonstrate the utility of solid-phase reagents in organic synthesis. It is converted from 2-bromoacetophenone using a solid-phase nucleophilic fluorine source. This process highlights the use of NMR-active nuclei other than 1H and the unique uses of fluorine in molecular design (Pohl & Schwarz, 2008).
Reactions of ω-Fluoroacetophenone
The reaction between ω-fluoroacetophenone and sodium methoxide in methanol has been studied, resulting in various compounds. This demonstrates a method for preparing substituted fluorofurans, expanding the potential applications of fluoroacetophenone in organic synthesis (Bronnert & Saunders, 1960).
19F NMR Study in Biological Oxidation
This compound's biological Baeyer–Villiger oxidation was studied using 19F NMR. This research outlines its conversion in biological systems, providing insights into its use in synthesizing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Oxidative Radical Cyclization
The oxidative radical cyclization of α-fluoroacetophenones demonstrates an efficient approach to synthesizing 2-fluorotetralones, highlighting the compound's role in advanced organic synthesis and potential applications in creating 18-fluorine labeled compounds (Heinrich, 2007).
Enantioselective Reduction
This compound is used in catalytic, enantioselective reduction processes, showing its importance in producing optically active compounds. This process underlines its significance in non-enzymatic, catalytic synthesis (Garrett, Prasad, Repič, & Blacklock, 2002).
Activation of Aromatic Ketones
Research on this compound's reaction with other compounds demonstrates its role in the study of carbon-hydrogen bond activation in aromatic ketones. This research is crucial for understanding complex chemical interactions and reactions (Esteruelas et al., 2003).
Insecticidal Activities
This compound derivatives have shown notable insecticidal activity against certain pests, highlighting its potential in developing new insecticides (Liu et al., 2005).
DNA Cleavage Studies
Bromofluoroacetophenone derivatives, including forms of this compound, have been studied for their ability to cleave DNA upon excitation, presenting potential applications in photonucleases (Wender & Jeon, 2003).
Bifunctional Radiopharmaceutical Intermediates
[18F]fluoroarylketones, including this compound, have been studied for their production and potential use as intermediates in radiopharmaceuticals, highlighting its significance in nuclear medicine and imaging (Banks & Hwang, 1994).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been used as a starting reagent in the synthesis of ascididemin , a marine alkaloid with potential antitumor activity. The exact interaction of 2-Fluoroacetophenone with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound is involved in the synthesis of ascididemin
Result of Action
As a reagent in the synthesis of ascididemin , it may indirectly contribute to the antitumor activity of the final product.
Biochemical Analysis
Biochemical Properties
It is known that 2-Fluoroacetophenone can interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
It would be interesting to identify any enzymes or cofactors that it interacts with, and to study any effects it may have on metabolic flux or metabolite levels .
Transport and Distribution
Future studies could focus on identifying any transporters or binding proteins that it interacts with, and any effects it may have on its localization or accumulation .
Properties
IUPAC Name |
2-fluoro-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMBUJAFGMOIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196360 | |
Record name | Acetophenone, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450-95-3 | |
Record name | 2-Fluoro-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetophenone, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.